Pyrimidin-2-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidin-2-ylmethanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It features a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidin-2-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrimidine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Triethylamine, pyridine, and other bases.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Pyrimidin-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidin-2-ylmethanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the pyrimidine ring.
Pyridine-3-sulfonyl Chloride: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness: Pyrimidin-2-ylmethanesulfonyl chloride is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with biological activity, as the pyrimidine ring is a common motif in many biologically active molecules .
Properties
CAS No. |
1017794-50-1 |
---|---|
Molecular Formula |
C5H5ClN2O2S |
Molecular Weight |
192.62 g/mol |
IUPAC Name |
pyrimidin-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-7-2-1-3-8-5/h1-3H,4H2 |
InChI Key |
PQVJXGWFBWURJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.